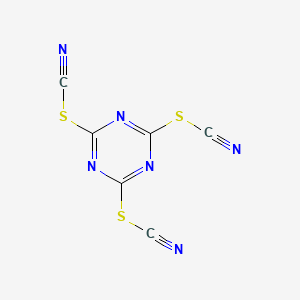
(4,6-Dithiocyanato-1,3,5-triazin-2-yl) thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,6-Dithiocyanato-1,3,5-triazin-2-yl) thiocyanate is a chemical compound with the molecular formula C_6H_2N_6S_3. It is a derivative of 1,3,5-triazine, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes multiple thiocyanate groups, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dithiocyanato-1,3,5-triazin-2-yl) thiocyanate typically involves the reaction of cyanuric chloride with thiocyanate salts under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the addition of a base like triethylamine to facilitate the substitution reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters are crucial to maintain the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4,6-Dithiocyanato-1,3,5-triazin-2-yl) thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, with the choice of solvent and temperature being critical factors in determining the reaction outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution with amines can lead to the formation of triazine derivatives with amine functional groups, which may have applications in various fields.
Aplicaciones Científicas De Investigación
(4,6-Dithiocyanato-1,3,5-triazin-2-yl) thiocyanate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the design of drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of (4,6-Dithiocyanato-1,3,5-triazin-2-yl) thiocyanate involves its interaction with specific molecular targets, depending on its application. In biological systems, the compound may interact with enzymes or receptors, leading to the modulation of specific biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine: The parent compound of (4,6-Dithiocyanato-1,3,5-triazin-2-yl) thiocyanate, known for its applications in herbicides and resins.
Cyanuric Chloride: A precursor in the synthesis of various triazine derivatives, including this compound.
Triazolothiadiazines: Compounds with similar heterocyclic structures, studied for their pharmacological activities.
Uniqueness
The uniqueness of this compound lies in its multiple thiocyanate groups, which impart distinct chemical reactivity and potential applications compared to other triazine derivatives. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
30863-24-2 |
|---|---|
Fórmula molecular |
C6N6S3 |
Peso molecular |
252.3 g/mol |
Nombre IUPAC |
(4,6-dithiocyanato-1,3,5-triazin-2-yl) thiocyanate |
InChI |
InChI=1S/C6N6S3/c7-1-13-4-10-5(14-2-8)12-6(11-4)15-3-9 |
Clave InChI |
CWQIIEXLSSXVJL-UHFFFAOYSA-N |
SMILES canónico |
C(#N)SC1=NC(=NC(=N1)SC#N)SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


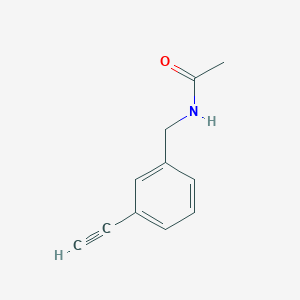
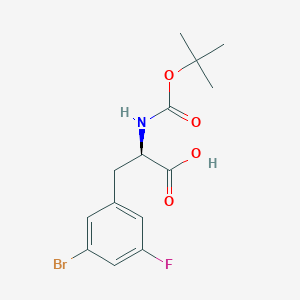
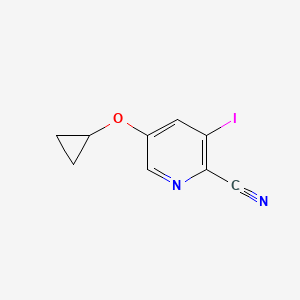
![Methyl (E)-3-((3AR,6AR)-2,2-dimethyl-3A,6A-dihydrofuro[2,3-D][1,3]dioxol-5-YL)acrylate](/img/structure/B13026009.png)
![2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13026017.png)
![6-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B13026022.png)
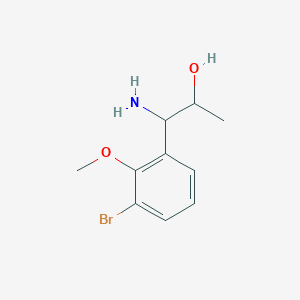
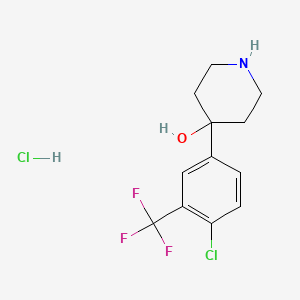



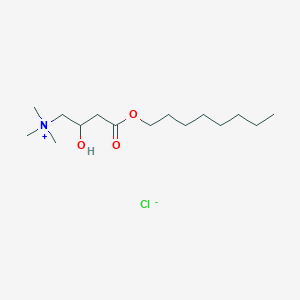
![4,5,6,7-Tetrabromo-1H-benzo[d][1,2,3]triazol-1-ol](/img/structure/B13026054.png)
![tert-Butyl2-methyl-6,7-dihydrooxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13026057.png)
